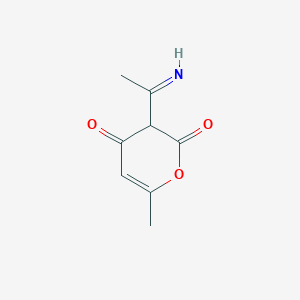
3-Ethanimidoyl-6-methyl-2H-pyran-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethanimidoyl-6-methyl-2H-pyran-2,4(3H)-dione is a synthetic organic compound that belongs to the class of pyran derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethanimidoyl-6-methyl-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. One possible route could involve the condensation of a suitable aldehyde with a malonate ester, followed by cyclization and subsequent functional group modifications. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
3-Ethanimidoyl-6-methyl-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups such as halides or amines.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethanimidoyl-6-methyl-2H-pyran-2,4(3H)-dione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing cellular pathways and processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds to 3-Ethanimidoyl-6-methyl-2H-pyran-2,4(3H)-dione might include other pyran derivatives with different substituents. Examples could be:
- 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione
- 3-Formyl-6-methyl-2H-pyran-2,4(3H)-dione
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which can impart distinct chemical and physical properties. This uniqueness can make it suitable for specific applications that other similar compounds might not be able to fulfill.
特性
CAS番号 |
90005-82-6 |
|---|---|
分子式 |
C8H9NO3 |
分子量 |
167.16 g/mol |
IUPAC名 |
3-ethanimidoyl-6-methylpyran-2,4-dione |
InChI |
InChI=1S/C8H9NO3/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,7,9H,1-2H3 |
InChIキー |
QOQWPVSIVMJHGM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(C(=O)O1)C(=N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)

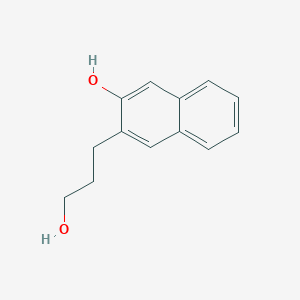
![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)
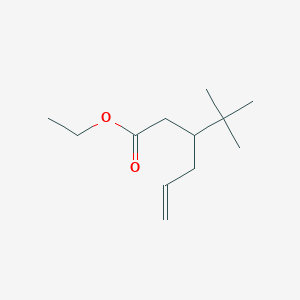
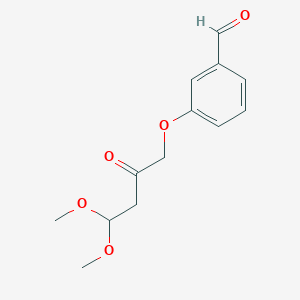
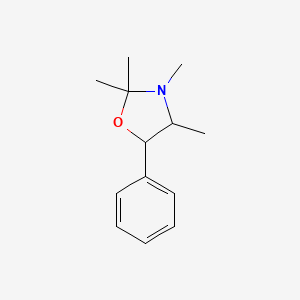
![2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole](/img/structure/B14394865.png)
![Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate](/img/structure/B14394872.png)
![1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one](/img/structure/B14394875.png)
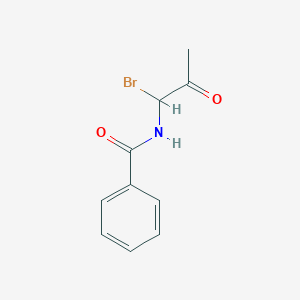

![(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide](/img/structure/B14394886.png)
![N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide](/img/structure/B14394887.png)
